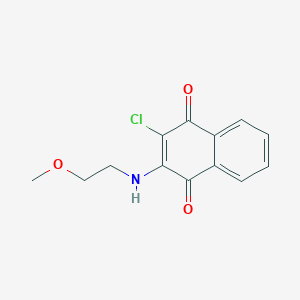

2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione

Description

Properties

IUPAC Name |

2-chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-18-7-6-15-11-10(14)12(16)8-4-2-3-5-9(8)13(11)17/h2-5,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPJSKHYZZLKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293637 | |

| Record name | 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22272-22-6 | |

| Record name | 22272-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione, a molecule of interest in medicinal chemistry and materials science. This document details a probable synthetic route, experimental protocols based on analogous reactions, and characterization data from related compounds, offering a foundational resource for its preparation and study.

Introduction

Naphthoquinones are a class of organic compounds possessing a naphthalene ring system with two ketone groups. They are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The substitution pattern on the naphthoquinone scaffold plays a crucial role in modulating their biological and physicochemical properties. The title compound, this compound (CAS 22272-22-6), is a derivative of 1,4-naphthoquinone characterized by the presence of a chloro group and a methoxyethylamino side chain. This substitution is expected to influence its electronic properties, solubility, and potential as a bioactive agent.

The synthesis of this and similar compounds generally proceeds via a nucleophilic substitution reaction on a di-halogenated naphthoquinone precursor. This guide will focus on the most probable and widely applicable synthetic methodology.

Synthetic Pathway

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution reaction. The reaction involves the treatment of 2,3-dichloro-1,4-naphthoquinone with 2-methoxyethylamine. The amine acts as a nucleophile, displacing one of the chloro groups on the naphthoquinone ring.

Caption: Synthetic route for this compound.

Experimental Protocols

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

2-Methoxyethylamine

-

Solvent (e.g., Dichloromethane, Ethanol, or Water)

-

Base (optional, e.g., triethylamine or sodium carbonate)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent (e.g., 25-30 mL of dichloromethane per gram of naphthoquinone).

-

Addition of Amine: To the stirred solution, add 1.0 to 1.1 equivalents of 2-methoxyethylamine dropwise at room temperature. If desired, a mild base (1.0-1.2 equivalents) can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then subjected to purification.

-

Purification: The residue is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to afford the pure product.

Caption: General experimental workflow for the synthesis.

Data Presentation

Quantitative data for the target compound, this compound, is not available in the reviewed scientific literature. However, the following tables summarize the data for structurally analogous compounds, which can serve as a reference for expected values.

Table 1: Reaction Conditions and Yields for Analogous Compounds

| Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aniline | Water | Room Temperature, 20h | 85 | [1] |

| 4-Methylaniline | Acetonitrile | Reflux, 10h | 96 | [1] |

| Various n-alkylamines | Dichloromethane | Room Temperature, 24h | N/A | [2] |

Table 2: Characterization Data for Analogous Compounds

| Compound | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | IR (cm-1) |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone | 214-216 | 8.05-8.00 (m, 2H), 7.71-7.66 (m, 1H), 7.61-7.56 (m, 1H), 7.35 (dd, 2H), 7.22 (t, 1H), 7.08 (d, 2H), 7.68 (s, 1H) | 3232, 1674, 1634, 1561 |

| 2-Chloro-3-(cyclohexylamino)-1,4-naphthoquinone | 157-158 | 8.05-8.00 (m, 2H), 7.71-7.66 (m, 1H), 7.61-7.56 (m, 1H), 7.23 (s, 1H), 2.25-2.18 (m, 1H), 2.07-1.96 (m, 2H), 1.60-1.56 (m, 2H), 1.48-1.43 (m, 3H), 1.25-1.13 (m, 1H), 0.74-0.62 (m, 2H) | N/A |

Note: The data presented in these tables are for analogous compounds and should be used for estimation purposes only.

Potential Biological Relevance

While no specific biological studies on this compound have been reported, a structurally similar compound, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, has demonstrated significant cytotoxicity towards cancer cells and has been found to alter cellular glucose metabolism. This suggests that the broader class of 2-amino-3-chloro-1,4-naphthoquinones may hold promise as anticancer agents, warranting further investigation into the biological activities of the title compound.

Conclusion

This technical guide outlines a reliable and adaptable synthetic approach for the preparation of this compound. While specific experimental and characterization data for the title compound remain to be published, the provided information on analogous compounds offers valuable guidance for researchers. The potential for biological activity, suggested by related structures, underscores the importance of further research into this and similar naphthoquinone derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione and its Analogs: Synthesis, Properties, and Anticancer Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione, a member of the promising aminonaphthoquinone class of compounds. Due to the limited publicly available data for this specific molecule, this guide draws upon extensive research on structurally related 2-amino-3-chloro-1,4-naphthoquinone derivatives to provide a thorough understanding of its expected characteristics and potential as an anticancer agent.

Core Chemical Properties

This compound (CAS No. 22272-22-6) belongs to the family of substituted 1,4-naphthoquinones. The core structure, a naphthalene-1,4-dione, is a well-established pharmacophore known for a wide range of biological activities. The presence of a chlorine atom at the 2-position and an amino-linked methoxyethyl group at the 3-position is anticipated to significantly influence its physicochemical and biological properties. While specific experimental data for the title compound is scarce, the properties of analogous compounds are summarized below.

Table 1: Physicochemical Properties of Representative 2-Amino-3-chloro-1,4-naphthoquinone Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| 2-Chloro-3-(phenylamino)naphthalene-1,4-dione | C₁₆H₁₀ClNO₂ | 283.71 | 214-216 | Burgundy Solid | [1] |

| 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione | C₁₇H₁₂ClNO₂ | 297.74 | 184-186 | Burgundy Solid | [1] |

| 2-Chloro-3-(4-methoxyphenylamino)naphthalene-1,4-dione | C₁₇H₁₂ClNO₃ | 313.74 | 221-223 | Burgundy Solid | [1] |

| 2-Chloro-3-((2-oxo-2H-chromen-6-yl)amino)naphthalene-1,4-dione | C₁₉H₁₀ClNO₄ | 351.74 | 301 | Red Solid | [2] |

| 2-(Butylthio)-3-chloronaphthalene-1,4-dione | C₁₄H₁₃ClO₂S | 280.77 | - | Red Solid |

Synthesis and Characterization

The synthesis of 2-chloro-3-(substituted-amino)naphthalene-1,4-diones typically proceeds via a nucleophilic substitution reaction. The general approach involves the reaction of a 2,3-dihalo-1,4-naphthoquinone with a primary or secondary amine.

General Experimental Protocol for Synthesis

A representative procedure for the synthesis of 2-chloro-3-(substituted-amino)naphthalene-1,4-diones is as follows:

-

Reaction Setup: To a stirred solution of 2,3-dichloro-1,4-naphthoquinone (1.0 equivalent) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF), is added a base (e.g., triethylamine or potassium carbonate, 2.0-3.0 equivalents).

-

Nucleophilic Addition: The desired amine (e.g., 2-methoxyethylamine, 1.0-1.2 equivalents) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux (e.g., 60-80 °C) for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 2-chloro-3-(substituted-amino)naphthalene-1,4-dione.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of 2-chloro-3-(substituted-amino)naphthalene-1,4-diones.

Spectroscopic Characterization

The structural elucidation of these compounds relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthoquinone ring, typically in the range of δ 7.5-8.2 ppm. Signals for the methylene protons of the methoxyethyl group adjacent to the nitrogen and oxygen, and a singlet for the methoxy protons. A broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl carbon signals around δ 180 ppm. Signals for the aromatic carbons and the aliphatic carbons of the methoxyethyl side chain. |

| IR (cm⁻¹) | Characteristic C=O stretching vibrations for the quinone system (around 1670-1690 cm⁻¹). N-H stretching vibration (around 3200-3400 cm⁻¹). C-O stretching for the ether linkage. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₂ClNO₃, 265.69 g/mol ) and characteristic fragmentation patterns. |

Biological Activity and Anticancer Potential

Naphthoquinone derivatives are a well-established class of anticancer agents. Their mechanisms of action are often multifactorial and can include the induction of oxidative stress through the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of key cellular enzymes like topoisomerases. The amino substitution at the 3-position is known to modulate the biological activity of the naphthoquinone scaffold.

Cytotoxicity Against Cancer Cell Lines

While specific IC₅₀ values for this compound are not available in the reviewed literature, numerous studies have demonstrated the potent cytotoxic effects of its analogs against a variety of human cancer cell lines.

Table 3: Cytotoxic Activity of Representative 2-Amino-3-chloro-1,4-naphthoquinone Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Chloro-3-(p-tolylamino)naphthalene-1,4-dione | HepG2 (Liver) | 4.76 | [3] |

| 2-Chloro-3-(p-tolylamino)naphthalene-1,4-dione | HuCCA-1 (Bile duct) | 2.36 | [3] |

| 2-Chloro-3-(p-tolylamino)naphthalene-1,4-dione | A549 (Lung) | 12.28 | [3] |

| 2-Chloro-3-(p-tolylamino)naphthalene-1,4-dione | MOLT-3 (Leukemia) | >20 | [3] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide | CWR-22 (Prostate) | 2.5 | [4] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide | PC-3 (Prostate) | 2.5 | [4] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide | DU-145 (Prostate) | 6.5 | [4] |

Mechanism of Action: Induction of Apoptosis

A common mechanism by which aminonaphthoquinones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on related compounds have shown that they can trigger apoptotic pathways in cancer cells.

Diagram 2: Proposed Apoptotic Signaling Pathway

Caption: A potential signaling pathway for apoptosis induction by 2-amino-1,4-naphthoquinone derivatives.

Future Directions

The structural features of this compound, combined with the extensive evidence of potent anticancer activity in its analogs, strongly suggest that this compound warrants further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Detailed reporting of the synthesis, purification, and comprehensive spectroscopic and physicochemical characterization of the title compound.

-

In Vitro Cytotoxicity Screening: Evaluation of its cytotoxic effects against a broad panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular mechanisms by which it induces cell death, including its effects on apoptosis, cell cycle progression, and other relevant signaling pathways.

-

In Vivo Efficacy: Assessment of its antitumor activity in preclinical animal models.

Conclusion

While direct experimental data for this compound is limited, the wealth of information available for its structural analogs provides a strong rationale for its potential as a valuable lead compound in the development of novel anticancer therapeutics. The synthetic accessibility and the established biological activity of the aminonaphthoquinone scaffold make this an exciting area for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione and its closely related analogs. Due to the limited availability of specific data for the title compound in publicly accessible literature, this document leverages data from structurally similar 2-chloro-3-amino-1,4-naphthoquinone derivatives to provide a predictive and comparative analysis. The guide includes detailed tables of spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis), experimental protocols for data acquisition, and a logical workflow for the synthesis and characterization of this class of compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted naphthoquinones in drug discovery and materials science.

Introduction

Naphthoquinone derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The compound this compound belongs to this family and is characterized by a naphthoquinone core substituted with a chloro group and a methoxyethylamino side chain. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, providing insights into their electronic structure and chemical environment. This guide summarizes the available spectroscopic data for analogous compounds and provides standardized protocols for obtaining such data.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectra of 2-chloro-3-amino-1,4-naphthoquinone derivatives are characterized by signals corresponding to the aromatic protons of the naphthoquinone ring and the protons of the amino substituent.

Table 1: ¹H NMR Data of 2-Chloro-3-(substituted-amino)naphthalene-1,4-dione Derivatives (in CDCl₃)

| Compound | Ar-H (naphthoquinone) (δ, ppm) | N-H (δ, ppm) | Other Protons (δ, ppm) |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone [1] | 8.19 (dd, 1H), 8.12 (dd, 1H), 7.77 (td, 1H), 7.70 (td, 1H) | 7.68 (s, 1H) | 7.35 (dd, 2H), 7.22 (t, 1H), 7.08 (d, 2H) |

| 2-Chloro-3-(4-methylphenylamino)-1,4-naphthoquinone [1] | 8.19 (dd, 1H), 8.11 (dd, 1H), 7.76 (td, 1H), 7.68 (td, 1H) | Not Reported | 7.15 (d, 2H), 7.01 (d, 2H), 2.37 (s, 3H, CH₃) |

| 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone [1] | 8.18 (dd, 1H), 8.11 (dd, 1H), 7.76 (td, 1H), 7.67 (td, 1H) | 7.63 (s, 1H) | 7.05 (dd, 2H), 6.88 (dd, 2H), 3.83 (s, 3H, OCH₃) |

For this compound, one would expect signals for the methoxyethyl group in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data of a Representative 2-Amino-3-chloro-1,4-naphthoquinone (in DMSO-d₆)

| Compound | C=O (δ, ppm) | Aromatic/Quinone C (δ, ppm) | Other C (δ, ppm) |

| 2-Chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione [2] | 180.0, 176.8 | 160.0, 150.4, 144.0, 143.3, 135.5, 134.8, 133.4, 131.9, 130.3, 128.0, 126.7, 126.2, 122.7, 118.2, 116.7, 116.0, 114.7 | - |

The carbonyl carbons of the naphthoquinone typically appear at the most downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectra of these compounds show characteristic absorption bands for the carbonyl groups, the N-H bond, and the aromatic C-H bonds.

Table 3: IR Spectroscopic Data (in KBr, cm⁻¹)

| Compound | ν(N-H) | ν(C=O) | ν(C=C) |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone [1] | 3232 | 1674, 1634 | 1561 |

| 2-Chloro-3-(4-methylphenylamino)-1,4-naphthoquinone [1] | 3220 | 1674, 1636 | 1563 |

| 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone [1] | 3247 | 1674, 1636 | 1565 |

| 2-Chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione [2] | 3294 | 1672 | Not Reported |

The two distinct C=O stretching frequencies are characteristic of the naphthoquinone moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of these colored compounds typically exhibit multiple absorption bands in the ultraviolet and visible regions.

Table 4: UV-Vis Spectroscopic Data (in CH₃CN)

| Compound | λ_max (nm) (log ε) |

| 2-Chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione [2] | 277 (4.10), 333 (3.28), 469 (3.10) |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone and analogs [1] | Bands are observed in the visible region between 470 and 500 nm. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 2-chloro-3-amino-1,4-naphthoquinone derivatives, adapted from literature procedures.[1][2]

General Synthesis Procedure

A common method for the synthesis of 2-chloro-3-amino-1,4-naphthoquinones involves the nucleophilic substitution of a chlorine atom from 2,3-dichloro-1,4-naphthoquinone with an appropriate amine.[1]

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

2-methoxyethylamine

-

Solvent (e.g., ethanol, DMF, or water)

-

Stirring apparatus

-

Filtration setup

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in the chosen solvent in a round-bottom flask.

-

Add 2-methoxyethylamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

The crude product is collected by filtration and washed with a suitable solvent (e.g., water, hexane) to remove impurities.[1][2]

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.[1]

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Dissolve a small amount of the purified compound in the deuterated solvent. Record the ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Procedure: Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

-

Instrument: A UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade solvent such as acetonitrile, dichloromethane, or DMSO.

-

Procedure: Prepare a dilute solution of the compound of known concentration. Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

-

Procedure: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of 2-chloro-3-amino-1,4-naphthoquinone derivatives.

Caption: General synthesis workflow for this compound.

Caption: Spectroscopic characterization workflow for the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound by presenting data from closely related analogs. The provided experimental protocols offer a standardized approach for the synthesis and detailed spectroscopic analysis of this class of compounds. While direct experimental data for the title compound remains to be published, the information compiled herein serves as a valuable predictive tool and a practical guide for researchers in the field of medicinal chemistry and materials science. Further research is encouraged to isolate and fully characterize this compound to expand the spectroscopic library of this important class of molecules.

References

Unveiling the Three-Dimensional Architecture of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of derivatives of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione, a class of compounds with significant potential in medicinal chemistry. By elucidating their precise three-dimensional arrangements, we can gain critical insights into their structure-activity relationships, paving the way for the rational design of more potent and selective therapeutic agents. This document details the crystallographic data, experimental methodologies, and logical workflows pertinent to the study of these promising molecules.

Crystallographic Data of Naphthoquinone Derivatives

The determination of the crystal structure through single-crystal X-ray diffraction provides invaluable quantitative data about the molecular geometry and intermolecular interactions within the crystalline lattice. Below are the summarized crystallographic parameters for several derivatives of 2-chloro-3-aminonaphthalene-1,4-dione.

Table 1: Crystallographic Data and Refinement Details for 2-Chloro-3-aminonaphthalene-1,4-dione Derivatives

| Parameter | 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione[1] | 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione[2][3] | 2-chloro-3-(isopentylamino) naphthalene-1,4-dione[4] | 2-Chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione[5][6] |

| Formula | C₁₈H₁₄ClNO₄ | C₁₇H₁₂ClNO₂ | C₁₅H₁₆ClNO₂ | C₁₉H₁₀ClNO₄ |

| Molar Mass ( g/mol ) | 359.76 | 297.73 | 277.75 | 351.73 |

| Crystal System | Triclinic | Orthorhombic | Triclinic | Monoclinic |

| Space Group | P-1 | Pna2₁ | P-1 | P2₁/c |

| a (Å) | 7.0016(6) | 12.1614(10) | 7.4339(12) | 10.9371(5) |

| b (Å) | 7.7937(6) | 22.4915(18) | 8.2564(14) | 10.4462(5) |

| c (Å) | 15.6218(11) | 5.0444(4) | 12.184(2) | 13.5104(7) |

| α (°) | 89.998(4) | 90 | 108.804(6) | 90 |

| β (°) | 97.238(4) | 90 | 93.672(5) | 108.533(5) |

| γ (°) | 100.127(4) | 90 | 94.373(6) | 90 |

| Volume (ų) | 782.44(11) | 1379.79(19) | 702.8(2) | 1463.53(12) |

| Z | 2 | 4 | 2 | 4 |

| Temperature (K) | 296(2) | 296 | 273 | 150 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Reflections collected | 11720 | 15471 | - | - |

| Independent reflections | 2795 | 2479 | - | 3527 |

| Rint | 0.0456 | 0.036 | - | - |

| Final R indices [I>2σ(I)] | R₁ = 0.0525, wR₂ = 0.1329 | R = 0.040 | Rgt(F) = 0.0650 | R[F² > 2σ(F²)] = 0.036 |

| Goodness-of-fit (S) | 1.150 | 1.27 | - | 0.91 |

Experimental Protocols

The synthesis and crystallographic analysis of these derivatives generally follow a well-established set of procedures.

Synthesis and Crystallization

The synthesis of 2-chloro-3-aminonaphthalene-1,4-dione derivatives is typically achieved through a nucleophilic substitution reaction.[1][7]

-

Reaction Setup: 2,3-dichloro-1,4-naphthoquinone is dissolved in a suitable solvent such as ethanol or acetonitrile.[2][3]

-

Addition of Amine: The corresponding amine (e.g., 2-methoxyethylamine) is added to the solution, often in the presence of a base like potassium carbonate or triethylamine to neutralize the HCl formed during the reaction.[7][8]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[2][3]

-

Purification: The crude product is purified by column chromatography on silica gel.[2][3]

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a solution of the purified compound in a suitable solvent or solvent mixture, such as ethanol or chloroform.[1]

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 150 K or 296 K) and diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[2][3][5]

-

Data Reduction: The collected diffraction intensities are corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.[2][3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2][3]

Visualizing the Workflow and Molecular Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the conceptual framework for structure-activity relationship studies.

Caption: Experimental workflow for the synthesis and crystal structure determination of naphthoquinone derivatives.

Caption: Logical relationship for establishing the structure-activity relationship (SAR) of novel derivatives.

Conclusion

The crystallographic data presented in this guide for various 2-chloro-3-aminonaphthalene-1,4-dione derivatives reveal key structural features that can be correlated with their biological activities. The detailed experimental protocols provide a solid foundation for the synthesis and structural analysis of new analogues. By systematically modifying the amino substituent and analyzing the resulting changes in the three-dimensional structure and biological function, as depicted in the logical workflow, researchers can effectively advance the development of this important class of compounds for therapeutic applications. The planarity of the naphthoquinone system and the dihedral angles between the rings, along with intermolecular interactions such as hydrogen bonding and π-π stacking, are critical parameters to consider in future drug design efforts.[2][3][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-[(2-oxo-2H-chromen-6-yl)amino]-naphthalene-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione: A Technical Overview of a Promising Naphthoquinone Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activity of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione, a synthetic naphthoquinone derivative with significant potential in oncology. While direct studies on this specific molecule are limited, this document synthesizes data from closely related analogs to provide a comprehensive overview of its expected biological profile. This guide covers the cytotoxic effects against various cancer cell lines, explores the likely mechanisms of action including the induction of apoptosis and cell cycle arrest, and provides detailed experimental protocols for the synthesis and biological evaluation of this class of compounds. The structure-activity relationships of 2-chloro-3-substituted-aminonaphthalene-1,4-diones are also discussed to contextualize the therapeutic promise of the title compound.

Introduction

The 1,4-naphthoquinone scaffold is a well-established pharmacophore in the development of novel anticancer agents.[1] Natural and synthetic derivatives of this core structure have demonstrated a broad spectrum of biological activities, including cytotoxic, antibacterial, and antiviral properties.[1] The mechanism of their anticancer action is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), intercalate with DNA, and inhibit key enzymes involved in cancer cell proliferation.[1]

The compound this compound belongs to a class of 2-chloro-3-amino-1,4-naphthoquinones that have been the subject of extensive research in the pursuit of more effective and selective cancer therapies. The introduction of a chloro group at the 2-position and an amino substituent at the 3-position of the naphthoquinone ring has been shown to be a viable strategy for enhancing cytotoxic potency. This guide will provide an in-depth analysis of the biological activity of this compound class, with a specific focus on what can be inferred about the title molecule.

Synthesis

The synthesis of 2-chloro-3-substituted-amino-1,4-naphthoquinones is typically achieved through a nucleophilic substitution reaction. The starting material, 2,3-dichloro-1,4-naphthoquinone, is reacted with the desired amine, in this case, 2-methoxyethylamine.

General Experimental Protocol for Synthesis

A general procedure for the synthesis of compounds in this class is as follows:

-

Reaction Setup: To a solution of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent such as ethanol or acetonitrile, the corresponding amine (e.g., 2-methoxyethylamine) is added.

-

Base Addition: A base, such as triethylamine or potassium carbonate, is often added to the reaction mixture to facilitate the reaction.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Cytotoxicity

While specific IC50 values for this compound are not available in the reviewed literature, the cytotoxic profiles of closely related analogs provide a strong indication of its potential anticancer activity. The following table summarizes the in vitro cytotoxicity of various 2-chloro-3-amino-1,4-naphthoquinone derivatives against a panel of human cancer cell lines.

| Compound ID | Substituent at 3-amino position | Cancer Cell Line | IC50 (µM) | Reference |

| NCDDNB | Benzamide | PC-3 (Prostate) | 2.5 | [2][3] |

| DU-145 (Prostate) | 6.5 | [2][3] | ||

| CWR-22 (Prostate) | 2.5 | [2][3] | ||

| Analog 1 | 4-methylaniline | Not Specified | Not Specified | |

| Analog 2 | 2-chloro-aniline | RAW 264.7 (Macrophage) | >1000 | [4] |

| Analog 3 | 4-methoxy-aniline | RAW 264.7 (Macrophage) | >1000 | [4] |

| Analog 4 | 2,6-dimethyl-aniline | RAW 264.7 (Macrophage) | >1000 | [4] |

Note: The data presented is for structurally similar compounds and should be used as a reference for the potential activity of this compound.

Mechanism of Action

The anticancer mechanism of 2-chloro-3-amino-1,4-naphthoquinone derivatives is believed to be multifactorial, primarily culminating in the induction of programmed cell death, or apoptosis.

Induction of Apoptosis

Studies on related compounds have shown that they can trigger apoptosis in cancer cells. For instance, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) was found to induce apoptosis in prostate cancer cell lines.[2][3] The apoptotic process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest, typically at the G1 phase.[3] This prevents the cancer cells from progressing through the cell cycle and undergoing division.

Signaling Pathways

The induction of apoptosis and cell cycle arrest by this class of compounds is likely mediated through complex signaling pathways. While the precise pathway for the title compound is yet to be elucidated, a plausible mechanism based on related naphthoquinones involves the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays are typically employed.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Staining: The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-3-amino-1,4-naphthoquinone derivatives is significantly influenced by the nature of the substituent on the amino group at the 3-position. A review of the literature suggests that modifications to this side chain can modulate the compound's cytotoxicity and selectivity.[5] The presence of aromatic rings, as seen in NCDDNB, can contribute to potent anticancer activity.[2][3] The introduction of a methoxyethyl group in the title compound is an interesting modification that could influence its lipophilicity and ability to interact with biological targets. Further studies are needed to fully elucidate the SAR for this specific substitution.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive research on its close analogs strongly suggests that it is a promising candidate for further investigation as an anticancer agent. Its structural similarity to compounds with proven cytotoxicity against various cancer cell lines warrants its synthesis and comprehensive biological evaluation.

Future research should focus on the synthesis of this specific compound and its in vitro screening against a diverse panel of cancer cell lines. Mechanistic studies to elucidate the precise signaling pathways involved in its cytotoxic effects will be crucial. Furthermore, in vivo studies in animal models will be necessary to assess its efficacy and safety profile, paving the way for potential preclinical and clinical development. The exploration of this and other novel 2-chloro-3-amino-1,4-naphthoquinone derivatives holds significant promise for the discovery of next-generation cancer therapeutics.

References

- 1. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione: A Technical Guide for Drug Discovery Professionals

Introduction

Naphthoquinones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The 1,4-naphthoquinone scaffold, in particular, is a privileged structure found in numerous natural products and synthetic derivatives with potent biological effects.[1][2] The anticancer activity of naphthoquinones is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), intercalate with DNA, and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.[1][3]

This technical guide focuses on the in silico modeling of a specific synthetic naphthoquinone derivative, 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione. While experimental data on this particular compound is limited in publicly available literature, this document will provide a comprehensive framework for its computational investigation based on established methodologies for analogous 2-amino-1,4-naphthoquinone derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds through computational approaches.

Data Presentation: Physicochemical and Biological Activity of Related Naphthoquinone Derivatives

To provide a context for the in silico modeling of the target compound, the following tables summarize key quantitative data for structurally related 2-amino-1,4-naphthoquinone derivatives from published studies. This data can serve as a valuable reference for calibrating computational models and predicting the potential activity of novel analogs.

Table 1: In Vitro Cytotoxicity of Selected 2-Amino-1,4-Naphthoquinone Derivatives

| Compound ID | R Group at 2-amino position | Cancer Cell Line | IC50 (µM) | Reference |

| 5i | Not specified in abstract | A549 (Lung) | 6.15 | [4] |

| 5b | 4-nitro-benzyl | MCF-7 (Breast) | 27.76 | [5] |

| 5k | 4-bromo-benzyl | MCF-7 (Breast) | 27.86 | [5] |

| Compound 13 | Metal chelating moiety | A2780 (Ovarian) | < 10 | [6] |

| Compound 13 | Metal chelating moiety | SKOV3 (Ovarian) | < 10 | [6] |

| Compound 13 | Metal chelating moiety | OVCAR3 (Ovarian) | < 10 | [6] |

| 60a | thiazol-2-yl | SH-SY5Y (Neuroblastoma) | 1.8 | [2] |

| 60c | thiazol-2-yl derivative | SH-SY5Y (Neuroblastoma) | 1.5 | [2] |

| 60d | thiazol-2-yl derivative | SH-SY5Y (Neuroblastoma) | 0.004 | [2] |

Table 2: Predicted Binding Affinities of Naphthoquinone Derivatives from Molecular Docking Studies

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Naphthoquinone Derivatives | MET | < -5 | [7] |

| Naphthoquinone Derivatives | TYK2 | < -5 | [7] |

Experimental Protocols: Methodologies for In Vitro Validation

The following are detailed protocols for key experiments commonly cited in the literature for evaluating the anticancer effects of naphthoquinone derivatives. These methods are essential for validating the predictions generated from in silico models.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compound.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize a potential signaling pathway for 2-amino-1,4-naphthoquinone derivatives and a typical experimental workflow for their in silico and in vitro evaluation.

References

- 1. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. e-century.us [e-century.us]

- 8. mdpi.com [mdpi.com]

Molecular Docking of Novel Naphthoquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities, including anticancer, antimicrobial, and antiviral effects, are often attributed to their ability to interact with various biological macromolecules.[2][3][4] Molecular docking, a powerful computational technique, has become an indispensable tool for elucidating these interactions at a molecular level, thereby guiding the rational design of novel and more effective naphthoquinone-based therapeutic agents.[5][6] This guide provides an in-depth overview of molecular docking studies involving novel naphthoquinone derivatives, focusing on quantitative data, experimental protocols, and the visualization of key processes.

Core Principles of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., a naphthoquinone derivative) when bound to a second (the receptor, e.g., a protein target) to form a stable complex. The primary goal is to determine the binding mode and affinity of the ligand. This information is crucial for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies.

Data Presentation: Quantitative Insights from Docking Studies

Molecular docking studies generate a wealth of quantitative data that allows for the comparison and ranking of different compounds. The most common metrics are binding energy (or docking score) and the inhibition constant (Ki). Lower binding energy values typically indicate a more stable protein-ligand complex and, consequently, higher binding affinity. The following tables summarize representative quantitative data from various studies on naphthoquinone derivatives.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

| Novel Naphthoquinone Hybrids | Topo-II and Bcr-Abl kinase | Not specified, but interaction confirmed | [6] |

| Compound 12 | PI3K | Not specified, but interaction confirmed | [7][8] |

| Naphthoquinone Derivatives | MET and TYK2 | < -5 | [9][10] |

| Naphthofuroquinone derivative 11 | EGFR | Not specified, but interaction confirmed | [11] |

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 3a | Bel-7402 | 8.6 ± 3.09 | [6] |

| Compound 4i | A549 | 3.902 ± 0.098 | [6] |

| Compound 11 | HepG2, HuCCA-1, A549, MOLT-3 | 0.15 - 1.55 | [12] |

| Compound 3k | HCT116, Hela, H1299 | 0.18 - 1.56 | [13] |

| Compound 12 | SGC-7901 | 4.1 ± 2.6 | [8] |

Experimental Protocols: A Step-by-Step Approach to Molecular Docking

The reliability of molecular docking results is highly dependent on the meticulous execution of the experimental protocol. The following is a generalized yet detailed methodology based on common practices cited in the literature.

Preparation of the Receptor (Protein)

-

Retrieval of Protein Structure: The three-dimensional (3D) structure of the target protein is typically downloaded from a public repository like the Protein Data Bank (PDB).

-

Protein Clean-up: The downloaded structure is prepared by removing water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding interaction.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are usually not resolved in X-ray crystal structures, are added to the protein.

-

Charge Assignment: Appropriate charges are assigned to the protein atoms.

-

Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will search for potential binding poses of the ligand.

Preparation of the Ligand (Naphthoquinone Derivative)

-

3D Structure Generation: The 2D structure of the naphthoquinone derivative is drawn using chemical drawing software and then converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a low-energy, stable conformation.[2]

-

Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

-

Choice of Docking Software: Several software packages are available for molecular docking, with AutoDock being a popular choice.[10]

-

Docking Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box and to evaluate the binding energy of each pose.

-

Execution of Docking Runs: Multiple independent docking runs are typically performed to ensure the reliability and reproducibility of the results.

Analysis of Docking Results

-

Clustering of Poses: The resulting binding poses are clustered based on their root-mean-square deviation (RMSD).

-

Selection of the Best Pose: The pose with the lowest binding energy in the most populated cluster is usually considered the most probable binding mode.

-

Visualization of Interactions: The protein-ligand complex is visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: A generalized workflow for molecular docking studies.

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by naphthoquinone derivatives.[7][8]

Conclusion

Molecular docking is a cornerstone of modern drug discovery, providing invaluable insights into the interactions between small molecules and their biological targets. For novel naphthoquinone derivatives, these computational studies have been instrumental in identifying promising lead compounds and elucidating their mechanisms of action. By combining quantitative data from docking simulations with detailed experimental protocols and clear visualizations of molecular pathways, researchers can accelerate the development of the next generation of naphthoquinone-based therapeutics. The continued application and refinement of these in silico methods hold great promise for addressing a wide range of diseases.

References

- 1. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects[v1] | Preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular docking, synthesis, and biological evaluation of naphthoquinone as potential novel scaffold for H5N1 neuraminidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of naphthoquinone scaffold-derived compounds on head and neck squamous cell carcinoma based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Naphthofuroquinone derivatives: inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chloro-Substituted Naphthoquinone Core: A Technical Guide to its Structure-Activity Relationship in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 1,4-naphthoquinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The introduction of chlorine substituents to this core structure has been a key strategy in the development of potent anticancer, antimicrobial, and antiparasitic agents. This in-depth technical guide explores the critical structure-activity relationships (SAR) of chloro-substituted naphthoquinones, providing a comprehensive overview of their biological effects, mechanisms of action, and the experimental methodologies used in their evaluation.

Anticancer Activity of Chloro-Substituted Naphthoquinones

The cytotoxic effects of chloro-substituted naphthoquinones against various cancer cell lines are well-documented. The position and number of chlorine atoms on the naphthoquinone ring, as well as the nature of other substituents, play a crucial role in determining their potency and selectivity.

Structure-Activity Relationship Insights

A key observation is that the presence of a chlorine atom at the C2 or C3 position of the 1,4-naphthoquinone ring is often associated with enhanced cytotoxic activity. This is attributed to the electron-withdrawing nature of chlorine, which can increase the redox potential of the quinone moiety, facilitating the generation of reactive oxygen species (ROS) and inducing oxidative stress within cancer cells.

Furthermore, the combination of a chloro substituent with other functional groups, such as hydroxyl or amino groups, can significantly modulate the anticancer activity. For instance, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone has demonstrated potent activity against various cancer cell lines. The hydroxyl groups at the C5 and C8 positions are thought to be essential for this high level of activity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative chloro-substituted naphthoquinones against various human cancer cell lines.

| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | 2,3-diCl-NQ | HCT-15 (Colon) | >100 | [1] |

| MDA-MB-231 (Breast) | >100 | [1] | ||

| BEL-7402 (Liver) | >100 | [1] | ||

| HCT-116 (Colon) | >100 | [1] | ||

| A2780 (Ovarian) | >100 | [1] | ||

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone | HEC1A (Endometrial) | >100 | [2] | |

| 2-Chloro-3-(methylamino)-1,4-naphthoquinone | HEC1A (Endometrial) | >100 | [2] | |

| 2-Chloro-3-((4-chlorophenyl)amino)-1,4-naphthoquinone | Leishmania promastigotes | 1.8 | [3] | |

| Leishmania amastigotes | 3.1 | [3] | ||

| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | Leishmania promastigotes | 0.081 | [4] | |

| Leishmania amastigotes | 0.069 | [4] |

Mechanism of Anticancer Action

The primary mechanism of anticancer action for many chloro-substituted naphthoquinones involves the induction of oxidative stress through the generation of ROS. This leads to a cascade of cellular events, including DNA damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).

Antimicrobial Activity of Chloro-Substituted Naphthoquinones

Chloro-substituted naphthoquinones have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their antimicrobial properties are often linked to their ability to disrupt cellular respiration and generate oxidative stress.

Structure-Activity Relationship Insights

Similar to their anticancer activity, the presence of chlorine atoms on the naphthoquinone ring enhances antimicrobial potency. Halogen derivatives of 1,4-naphthoquinone have shown strong activity, with 2-chloro-5,8-dihydroxy-1,4-naphthoquinone exhibiting a potent minimum inhibitory concentration (MIC) against Candida krusei.[2] The introduction of a second chlorine atom at the C3 position, however, can sometimes lead to a decrease in activity, highlighting the delicate balance of electronic and steric factors.[2]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected chloro-substituted naphthoquinones against various microbial strains.

| Compound | Structure | Microorganism | MIC (µg/mL) | Reference |

| 2-Chloro-1,4-naphthoquinone | 2-Cl-NQ | Staphylococcus aureus | >128 | [2] |

| Escherichia coli | >128 | [2] | ||

| 2,3-Dichloro-1,4-naphthoquinone | 2,3-diCl-NQ | S. aureus | 128 | [2] |

| E. coli | >128 | [2] | ||

| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | S. aureus | 32 | [2] | |

| Candida krusei | 2 | [2] | ||

| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | S. aureus | 64 | [2] | |

| C. krusei | 4 | [2] | ||

| 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione | Mycobacterium luteum | 15.6 | [5] | |

| S. aureus | 15.6 | [5] |

Mechanism of Antimicrobial Action

The antimicrobial action of chloro-substituted naphthoquinones is largely attributed to their ability to act as redox cyclers, leading to the production of superoxide radicals and other ROS. This oxidative burst can damage cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death. Some naphthoquinones have also been shown to inhibit specific microbial enzymes, such as catalase.[5]

Antiparasitic Activity of Chloro-Substituted Naphthoquinones

Chloro-substituted naphthoquinones have emerged as promising candidates for the development of new antiparasitic drugs, particularly against protozoan parasites like Trypanosoma cruzi and Leishmania species.

Structure-Activity Relationship Insights

The presence of a chlorine atom is a key determinant of antiparasitic activity. For instance, in a series of 2-hydroxy-3-phenylsulfanylmethyl-[2][6]-naphthoquinones, the introduction of chlorine atoms into the thiophenol benzene ring was found to be important for trypanocidal activity.[7] The position of the chlorine atom also influences activity, with para-substitution often being favorable. The elimination of the chlorine at position 3 in some naphthoquinone derivatives maintained leishmanicidal activity but increased toxicity towards host cells, indicating its role in selectivity.[3]

Quantitative Data on Antiparasitic Activity

The following table summarizes the in vitro antiparasitic activity (IC50 values) of selected chloro-substituted naphthoquinones.

| Compound | Structure | Parasite | IC50 (µM) | Reference |

| 2-Chloro-3-((4-chlorophenyl)amino)-1,4-naphthoquinone | Leishmania promastigotes | 1.8 | [3] | |

| Leishmania amastigotes | 3.1 | [3] | ||

| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | Leishmania promastigotes | 0.081 | [4] | |

| Leishmania amastigotes | 0.069 | [4] | ||

| Imido-substituted 1,4-naphthoquinone (IMDNQ1) | Trypanosoma cruzi | 0.7 | [8] | |

| Imido-substituted 1,4-naphthoquinone (IMDNQ10) | Trypanosoma cruzi | 0.7 | [8] | |

| 2-Chloro-3-(4-morpholinopiperidin-1-yl)naphthalene-1,4-dione | T. cruzi (NINOA) | 0.43 | [9] | |

| T. cruzi (INC-5) | 0.43 | [9] | ||

| N-(1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)-1-naphthamide | T. cruzi (NINOA) | 0.19 | [9] | |

| T. cruzi (INC-5) | 0.92 | [9] |

Mechanism of Antiparasitic Action

The primary mechanism of antiparasitic action for chloro-substituted naphthoquinones is the generation of oxidative stress within the parasite.[10] These compounds can undergo redox cycling, producing ROS that disrupt the parasite's delicate redox balance. A key target in trypanosomatids is trypanothione reductase (TR), an enzyme essential for the parasite's antioxidant defense.[9] Inhibition of TR by naphthoquinones leads to an accumulation of oxidative damage and parasite death.

Experimental Protocols

The evaluation of the biological activities of chloro-substituted naphthoquinones relies on a variety of standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chloro-substituted naphthoquinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

-

Compound Preparation: Prepare a stock solution of the chloro-substituted naphthoquinone in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vitro Antiparasitic Assay (against T. cruzi trypomastigotes)

This assay evaluates the activity of compounds against the infective form of the Chagas disease parasite.

Principle: Bloodstream trypomastigotes are incubated with different concentrations of the test compound, and their viability is assessed after a specific time period.

Procedure:

-

Parasite Culture: Obtain bloodstream trypomastigotes from infected mice.

-

Compound Treatment: In a 96-well plate, incubate the trypomastigotes with serial dilutions of the chloro-substituted naphthoquinone for 24 hours at 37°C.

-

Viability Assessment: After incubation, count the number of motile parasites using a Neubauer chamber under a microscope.

-

Data Analysis: Calculate the percentage of parasite lysis for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration that reduces the number of parasites by 50%.

Conclusion

Chloro-substituted naphthoquinones represent a promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antiparasitic agents. The structure-activity relationships highlighted in this guide underscore the importance of the position and nature of substituents on the naphthoquinone core for biological activity. The primary mechanism of action for many of these compounds involves the induction of oxidative stress through redox cycling, leading to cellular damage and death. Further research focusing on the specific molecular targets and pathways affected by these compounds will be crucial for the rational design of more potent and selective therapeutic agents. The experimental protocols detailed herein provide a foundation for the continued investigation and development of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthoquinone as a New Chemical Scaffold for Leishmanicidal Inhibitors of Leishmania GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Optimization of 1,4-Naphthoquinone Hit Compound: A Computational, Phenotypic, and In Vivo Screening against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of 2-Hydroxy-3-Phenylsulfanylmethyl-[1,4]-Naphthoquinones against Leishmania (L.) infantum: Biological Activity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Amino Naphthoquinone Derivatives as Anti-Trypanosoma cruzi Agents Targeting Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Trypanocidal Activity of Naphthoquinones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione. The synthesis is achieved through a nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 2-methoxyethylamine. This class of compounds, substituted naphthoquinones, is of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The protocol herein described is based on established methods for the synthesis of analogous compounds.[3]

Introduction

Substituted 1,4-naphthoquinones are a class of compounds that have garnered considerable attention in the field of drug discovery.[2] Their scaffold is present in various natural products and is associated with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[2] The synthesis of novel naphthoquinone derivatives is a key area of research for the development of new therapeutic agents.[4] The protocol detailed below describes a straightforward and efficient method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,3-dichloro-1,4-naphthoquinone is displaced by the amino group of 2-methoxyethylamine.

Figure 1. Reaction scheme for the synthesis.

Materials and Methods

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier |

| 2,3-dichloro-1,4-naphthoquinone | 117-80-6 | 227.05 | >98% | Sigma-Aldrich |

| 2-methoxyethylamine | 109-85-3 | 75.11 | >99% | Sigma-Aldrich |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, >99.9% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS grade | Fisher Sci |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade | Fisher Sci |

| Hexane | 110-54-3 | 86.18 | ACS grade | Fisher Sci |

| Deionized Water | 7732-18-5 | 18.02 | - | In-house |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | Sigma-Aldrich |

3.2. Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of similar N-substituted naphthoquinones.[3]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,3-dichloro-1,4-naphthoquinone (227 mg) in 4 mL of anhydrous DMSO. Stir the solution at room temperature.

-

Addition of Amine: Add 1.5 mmol of 2-methoxyethylamine (0.13 mL) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture for 10 minutes at room temperature. The color of the solution is expected to change, indicating the progress of the reaction.

-

Precipitation: After 10 minutes, add approximately 10 mL of deionized water to the reaction mixture to precipitate the product.

-

Isolation: Cool the mixture in an ice bath (0–5 °C) for 30 minutes to ensure complete precipitation. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any residual DMSO and unreacted amine.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 90:10 hexane:EtOAc).

-

Characterization: Characterize the purified product using NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

Figure 2. Experimental workflow for the synthesis.

Expected Results and Characterization

The final product, this compound, is expected to be a colored solid.[3] The structural confirmation should be performed using standard analytical techniques.

-

¹H NMR: The spectrum should show signals corresponding to the aromatic protons of the naphthoquinone ring, the methylene protons of the methoxyethyl group, and the methoxy protons.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons, the aromatic carbons, and the carbons of the methoxyethyl side chain.

-

FT-IR: Characteristic peaks for the N-H stretching, C=O stretching of the quinone, and C-Cl stretching should be observable.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₂ClNO₃, MW: 265.70 g/mol ).

Safety Precautions

-

2,3-dichloro-1,4-naphthoquinone is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-